molecular formula C23H25N3O6 B15130157 7-Azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

7-Azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

Cat. No.: B15130157
M. Wt: 439.5 g/mol
InChI Key: TYEQNJAZZVSANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of an azido group, a methoxyphenoxy group, and a hexahydropyrano[3,2-d][1,3]dioxine ring system, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 7-Azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the hexahydropyrano[3,2-d][1,3]dioxine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the azido group: The azido group is introduced through nucleophilic substitution reactions using sodium azide or other azide sources.

    Attachment of the methoxyphenoxy and phenyl groups: These groups are introduced through etherification and Friedel-Crafts alkylation reactions.

    Final functionalization: The prop-2-enoxy group is attached through etherification reactions.

Chemical Reactions Analysis

7-Azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the azido group to an amine group.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ether bonds, leading to the formation of phenolic and alcohol derivatives.

Common reagents used in these reactions include sodium azide, hydrogen gas, palladium catalysts, potassium permanganate, and various acids and bases.

Scientific Research Applications

7-Azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of 7-Azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine involves its interaction with specific molecular targets and pathways. The azido group can undergo cycloaddition reactions with alkynes, forming triazoles that can interact with biological targets. The methoxyphenoxy and phenyl groups contribute to the compound’s binding affinity and specificity towards certain enzymes and receptors. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar compounds to 7-Azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine include:

    7-Azido-6-methoxy-2-phenyl-hexahydropyrano[3,2-d][1,3]dioxine: Lacks the prop-2-enoxy group.

    8-Azido-6-methoxy-2-phenyl-hexahydropyrano[3,2-d][1,3]dioxine: Differs in the position of the azido group.

    7-Azido-6-(4-methoxyphenoxy)-2-phenyl-hexahydropyrano[3,2-d][1,3]dioxine: Lacks the prop-2-enoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

7-azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6/c1-3-13-28-21-19(25-26-24)23(30-17-11-9-16(27-2)10-12-17)31-18-14-29-22(32-20(18)21)15-7-5-4-6-8-15/h3-12,18-23H,1,13-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEQNJAZZVSANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC=C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.